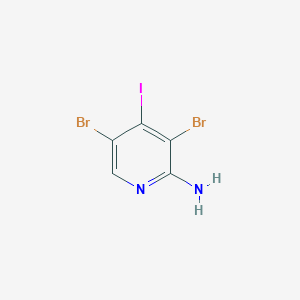

3,5-Dibromo-4-iodopyridin-2-amine

Description

Significance of Halogenated Pyridines in Organic Synthesis and Material Science

Halogenated pyridines are organic compounds containing a pyridine (B92270) ring substituted with one or more halogen atoms. These compounds serve as fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. google.com This bond provides a reactive site for a wide array of chemical transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and various metal-catalyzed cross-coupling reactions. heteroletters.org Consequently, halopyridines are invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. ijssst.info

In material science, the introduction of halogen atoms onto a pyridine scaffold can significantly influence the electronic properties, intermolecular interactions, and solid-state packing of the resulting molecules. These modifications are exploited in the design of novel materials with tailored properties, such as liquid crystals, polymers, and functional co-crystals. vulcanchem.com The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is a key factor in crystal engineering and the development of advanced solid-state materials.

Overview of Dihaloaminopyridine Scaffolds in Advanced Chemical Research

Dihaloaminopyridine scaffolds are a specific subclass of halogenated pyridines that feature two halogen atoms and an amino group attached to the pyridine ring. The presence of these distinct functional groups on a single molecular framework makes them highly versatile platforms for chemical diversification. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the two halogen atoms offer multiple, often regiochemically distinct, sites for further functionalization.

These scaffolds are of considerable interest in medicinal chemistry as they serve as precursors to more complex molecules with potential biological activity. researchgate.netmdpi.comorgsyn.org For instance, aminopyridine derivatives are found in a number of FDA-approved drugs. mdpi.com The strategic placement of halogens can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. orgsyn.org Research has shown that dihaloaminopyridines like 2-amino-3,5-dibromopyridine (B40352) are important intermediates, and sometimes byproducts, in the synthesis of more complex pharmaceutical precursors. ijssst.infovulcanchem.com

Structural and Synthetic Context of 3,5-Dibromo-4-iodopyridin-2-amine within the Pyridine Family

This compound is a polyhalogenated aminopyridine characterized by a pyridine ring bearing two bromine atoms at positions 3 and 5, an iodine atom at position 4, and an amino group at position 2. The molecular formula of this compound is C₅H₃Br₂IN₂, and it has a molecular weight of approximately 423.81 g/mol . vulcanchem.com The structure is notable for its high degree of halogenation and the presence of three different types of substituents, which imparts a unique combination of steric and electronic properties. The electron-withdrawing nature of the bromine and iodine atoms significantly influences the electron density of the pyridine ring, while the amino group acts as an electron-donating group.

The synthesis of this compound is not widely documented in the scientific literature, suggesting it is a specialized research chemical. However, its synthesis can be envisioned through multi-step sequences starting from simpler pyridine derivatives. A plausible synthetic strategy could involve the selective halogenation of a pre-functionalized aminopyridine. For example, a potential precursor could be 4-amino-3,5-dibromopyridine, which might undergo iodination at the 4-position. vulcanchem.com This approach is supported by patented methods for the synthesis of the related compound 3,5-dibromo-4-iodopyridine (B1430625), which is prepared from 3,5-dibromo-4-aminopyridine via diazotization followed by reaction with an iodide source. google.com Adapting such a method to retain the 2-amino group in the target compound would likely require the use of protecting group strategies to prevent unwanted side reactions. vulcanchem.com

Alternative synthetic routes could involve the sequential bromination and iodination of 2-aminopyridine (B139424). The synthesis of related compounds, such as 2-amino-5-bromo-3-iodopyridine (B1270907), has been achieved through the bromination of 2-aminopyridine followed by an iodination step. ijssst.info This highlights the feasibility of step-wise halogen introduction to build up the complexity of the target molecule.

Below is a table summarizing the key properties of this compound and a closely related precursor.

| Property | This compound | 4-Amino-3,5-dibromopyridine |

| Molecular Formula | C₅H₃Br₂IN₂ | C₅H₄Br₂N₂ |

| Molecular Weight | 423.81 g/mol | 251.91 g/mol |

| CAS Number | 2379946-90-2 | 84539-34-4 |

| Key Structural Features | 2-amino, 3,5-dibromo, 4-iodo | 4-amino, 3,5-dibromo |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLPQODRAUGHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Iodopyridin 2 Amine

Precursor Synthesis Strategies for Polyhalogenated Aminopyridines

The construction of polyhalogenated aminopyridines is a foundational step in accessing more complex targets. The strategic introduction of bromine and iodine atoms requires careful consideration of activating and directing effects of the pyridine (B92270) nitrogen and the amino group.

Preparation of 3,5-Dibromo-4-aminopyridine

A key intermediate in the synthesis of related polyhalogenated pyridines is 3,5-dibromo-4-aminopyridine. Its preparation serves as an excellent case study in the challenges of selective halogenation.

One common method for the synthesis of 3,5-dibromo-4-aminopyridine involves the direct bromination of 4-aminopyridine (B3432731). google.com N-Bromosuccinimide (NBS) is a frequently used reagent for this type of transformation due to its ability to provide a controlled, electrophilic source of bromine. google.com The reaction is typically carried out in a suitable solvent like carbon tetrachloride. In one detailed procedure, 4-aminopyridine is reacted with 2.2 molar equivalents of NBS at room temperature for 24 hours. google.com The use of a radical initiator, such as azobisisobutyronitrile (AIBN), can also be employed in such reactions. google.com This approach successfully yields the desired 3,5-dibromo-4-aminopyridine, which can be purified by recrystallization from a solvent like n-hexane. google.com

Table 1: Synthesis of 3,5-Dibromo-4-aminopyridine via Direct Bromination

| Starting Material | Reagents | Solvent | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 4-Aminopyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Room temperature, 24 hours | 89.6% | 97.8% | google.com |

Beyond direct bromination with NBS, other protocols exist for halogenating pyridine rings. For instance, the synthesis of 2-amino-5-bromopyridine (B118841), a related precursor, can be achieved by reacting 2-aminopyridine (B139424) with elemental bromine in acetic acid. orgsyn.org

Another important strategy involves the synthesis of polyhalogenated pyridines which can then undergo selective amination. An environmentally benign method has been developed for the selective amination of various polyhalogenated pyridines to give 2-aminopyridine derivatives using water as a solvent. nih.govacs.org This approach often relies on base-promoted dissociation of N,N-dimethylformamide (DMF) to generate the aminating agent in situ. nih.govacs.org This retro-synthesis approach, where the amino group is introduced last, provides an alternative to building the halogenation pattern on a pre-existing aminopyridine.

Furthermore, iodination reactions on brominated aminopyridines are crucial for building the target structure. A common method for iodination involves using a combination of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium like sulfuric acid. ijssst.infochemicalbook.com This method is effective for introducing an iodine atom onto an activated pyridine ring. ijssst.infochemicalbook.com

Controlling the position of halogenation (regioselectivity) is a significant challenge in the synthesis of polyhalogenated pyridines. The amino group in aminopyridines is a powerful activating group and directs electrophilic substitution to the ortho and para positions. pipzine-chem.com

During the bromination of 2-aminopyridine, for example, a common issue is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine (B40352) as a significant byproduct when the mono-brominated product is desired. orgsyn.orgijssst.infoheteroletters.org The formation of this dibromide impurity complicates the purification process and reduces the yield of the target compound. orgsyn.orgijssst.info Therefore, careful control of the stoichiometry of the brominating agent (e.g., NBS) and reaction conditions such as temperature and reaction time is essential to maximize the yield of the desired product and inhibit the formation of byproducts. ijssst.info

For any synthetic process to be viable on an industrial scale, factors such as cost, safety, and efficiency are paramount. Several methods for preparing polyhalogenated aminopyridines have been developed with scalability in mind. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), for instance, has been optimized for large-scale production by identifying and controlling the formation of the 2-amino-3,5-dibromopyridine byproduct. ijssst.info The feasibility of recycling materials during the iodination step has also been verified, making the process more commercially attractive. ijssst.info Similarly, processes for preparing 2,5-dibromopyridine (B19318) from 2-aminopyridine have been described as convenient and scalable, with a total yield of approximately 83%. heteroletters.org

Direct Synthesis Routes to 3,5-Dibromo-4-iodopyridin-2-amine

A true one-pot synthesis of this compound from simple, unhalogenated precursors is not prominently described in the scientific literature. The synthesis is best achieved through a multi-step approach that involves the creation of a key intermediate, which is then further functionalized.

A plausible and logical synthetic pathway begins with the preparation of 3,5-dibromo-2-aminopyridine . This intermediate can be synthesized by reacting 3,5-dibromopyridine (B18299) with ammonia (B1221849) under basic conditions. An alternative route involves the direct dibromination of 2-aminopyridine, though this requires careful control to manage the formation of byproducts. orgsyn.orgijssst.infoheteroletters.org

The crucial final step is the regioselective iodination of 3,5-dibromo-2-aminopyridine at the C4 position. While a specific procedure for this exact transformation is not detailed, a well-established and analogous reaction provides a strong precedent. The iodination of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-iodopyridine is successfully carried out using potassium iodate (KIO₃) and potassium iodide (KI) in 2M sulfuric acid, heated to 100°C. ijssst.infochemicalbook.com This method is highly effective for the iodination of an activated brominated aminopyridine ring. Applying this protocol to 3,5-dibromo-2-aminopyridine is the most likely route to obtaining the final target compound, this compound.

Table 2: Plausible Synthesis of the Target Compound via an Analogous Iodination Reaction

| Intermediate | Proposed Reagents | Solvent/Medium | Proposed Conditions | Analogous Reaction Yield | Reference (for analogous reaction) |

|---|---|---|---|---|---|

| 3,5-Dibromo-2-aminopyridine | Potassium iodate (KIO₃), Potassium iodide (KI) | Sulfuric acid (aq) | Heating (e.g., 100°C) | 90% | chemicalbook.com |

Diazotization-Iodination Sequences

The conversion of an aromatic amino group into an iodo group via a diazonium salt intermediate is a fundamental strategy in organic synthesis. For a substrate like a dibrominated aminopyridine, this process requires careful control over reaction parameters to achieve high yield and purity. This pathway is particularly relevant for introducing the iodine atom at the C4 position, typically starting from a 4-aminopyridine precursor.

Optimization of Diazotization Conditions

The successful synthesis of a halopyridine via diazotization hinges on the precise optimization of reaction conditions. Key parameters include the concentration of the acid, the stoichiometry of the diazotizing agent, and temperature control. A process developed for the synthesis of the closely related 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine highlights the sensitivity of these factors. google.com In this process, the diazotization is performed prior to a halogen exchange.

Optimal conditions for the diazotization step in a related synthesis have been identified as follows: google.com

| Parameter | Condition | Preferred Range |

| Acid | Hydrobromic Acid | 30-60% (48% preferred) |

| Stoichiometry | Molar ratio of aminopyridine to Sodium Nitrite (B80452) | 1:1 to 1:1.5 |

| Temperature | Temperature for Sodium Nitrite addition | -20 to 30°C (0 to 5°C preferred) |

Maintaining the temperature within the optimal range of 0 to 5°C during the dropwise addition of aqueous sodium nitrite is critical to ensure the stability of the resulting diazonium salt and to minimize side reactions. google.com

Iodination Reagent Selection

Following the formation of the diazonium salt, the selection of the iodinating agent is crucial for the subsequent substitution reaction. A common and effective method is the use of potassium iodide (KI), which serves as the iodide source. researchgate.net In some procedures, a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium is employed for in-situ generation of iodine, which can be beneficial for certain substrates. ijssst.info

Common iodinating reagents for converting diazonium salts to aryl iodides include:

Potassium Iodide (KI)

Sodium Iodide (NaI) google.com

Aqueous solution of Iodine and Potassium Iodide

Mixtures of Potassium Iodide (KI) and Potassium Iodate (KIO₃) ijssst.info

Control of Reaction Byproducts and Impurities

A significant challenge in the synthesis of polyhalogenated pyridines is the control of byproducts and impurities. During the initial bromination steps to create the necessary precursors, over-bromination can occur, leading to the formation of undesired isomers. For instance, in the synthesis of bromo-aminopyridines, the formation of di-bromo or tri-bromo species in addition to the desired mono-bromo product is a common issue that complicates purification. ijssst.infoheteroletters.org

Key strategies to control byproduct formation include:

Stoichiometric Control: Precise control over the amount of the halogenating agent is essential to prevent over-halogenation. ijssst.info

Reaction Conditions: Optimizing temperature, solvent, and reaction time can significantly influence the selectivity of the reaction.

Purification: After the reaction, impurities and unreacted starting materials are typically removed through recrystallization or chromatography. For example, after a reaction to produce 3,5-dibromo-4-aminopyridine, the crude product can be recrystallized from n-hexane to achieve high purity. google.com

In the diazotization-iodination sequence itself, incomplete reaction or side reactions of the diazonium intermediate can lead to impurities that require removal during workup, often involving neutralization, extraction, and washing steps. google.com

Environmental and Economic Considerations in Process Development

The development of a scalable and efficient synthesis process must take into account both environmental and economic factors. The choice of solvents, for instance, has a significant impact. While solvents like carbon tetrachloride have been used for bromination steps, its use is now heavily restricted due to environmental and health concerns. google.com Modern process development focuses on greener alternatives.

Halogen Exchange Reactions for Pyridine Scaffolds

Halogen exchange, particularly the Finkelstein reaction, is a powerful method for synthesizing iodoarenes from the corresponding bromoarenes or chloroarenes. manac-inc.co.jpmanac-inc.co.jp This strategy is effectively employed in the synthesis of 3,5-dibromo-4-iodopyridine, where an intermediate like 3,4,5-tribromopyridine (B189418) is converted to the desired product. google.com The reaction typically involves treating the bromo-precursor with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like acetonitrile (B52724) or propionitrile. google.commanac-inc.co.jp

The choice of solvent and iodide salt can significantly affect the reaction's efficiency and yield. google.com

| Iodide Salt | Solvent | Yield | Purity |

| Potassium Iodide (KI) | Acetonitrile | 75.2% | 98.6% |

| Sodium Iodide (NaI) | Acetonitrile | 62.7% | 96.9% |

| Potassium Iodide (KI) | Propionitrile | 73.3% | 97.9% |

| Potassium Iodide (KI) | Toluene | 61.0% | 96.2% |

As the data indicates, the combination of potassium iodide and acetonitrile provides a high yield and purity for this transformation on a related scaffold. google.com

Multi-Step Conversions from Other Halogenated Pyridines

The synthesis of this compound can also be achieved through multi-step sequences starting from simpler, commercially available pyridines. These routes build the complex halogenation pattern in a stepwise manner.

One such approach involves the initial synthesis of a key intermediate, 3,5-dibromo-4-aminopyridine. This can be prepared by the bromination of 4-aminopyridine using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride. google.com This dibrominated intermediate can then, in principle, be carried forward to introduce the iodine and the second amino group.

Another relevant example is the synthesis of 2-amino-5-bromo-3-iodopyridine, which starts from 2-aminopyridine. ijssst.info The process involves:

Bromination: Reaction of 2-aminopyridine with NBS to yield 2-amino-5-bromopyridine.

Iodination: Subsequent iodination of 2-amino-5-bromopyridine using a mixture of potassium iodate and potassium iodide in sulfuric acid to introduce the iodine atom at the C3 position. ijssst.info

Similarly, a synthetic route to 3-bromo-5-iodopyridin-2-amine (B1287851) has been reported starting from 2-amino-5-bromopyridine, where the iodine atom is introduced using elemental iodine in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com These examples demonstrate the feasibility of building the required substitution pattern on a pyridine ring through a series of controlled halogenation reactions.

Modern Catalytic Approaches in Halogenated Pyridine Synthesis

The introduction of halogen atoms and an amine group onto a pyridine ring is achieved through various modern synthetic routes. Catalytic systems, in particular, have revolutionized the functionalization of such heterocyclic systems, enabling reactions that were previously difficult to achieve.

Palladium catalysis is a cornerstone of modern cross-coupling and C-H functionalization chemistry. For the synthesis of halogenated pyridines, palladium-catalyzed methods offer a high degree of control and selectivity. These reactions often proceed via C-H bond activation, where the catalyst selectively targets a specific position on the pyridine ring, guided by a directing group. The amine group present in 2-aminopyridine derivatives can serve as such a directing group, facilitating ortho-C-H halogenation.

Research has demonstrated the effectiveness of palladium-catalyzed C-H halogenation on various aromatic systems, a principle that extends to pyridine derivatives. For instance, an efficient method for the ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles has been developed using a palladium catalyst with a cyano directing group. organic-chemistry.org This process shows high selectivity and is compatible with a range of functional groups. organic-chemistry.org Similarly, primary amine-directed, palladium-catalyzed C-H halogenation has been successfully applied to phenylalanine derivatives, showcasing the utility of the native amine functionality to direct the selective installation of halogens. nih.gov

In the context of pyridines, palladium catalysts are well-known for their role in amination reactions of polyhalopyridines to create 2-aminopyridine structures. nih.govchemrxiv.org The reverse process, halogenating an existing aminopyridine at a specific C-H bond, leverages similar palladium chemistry principles. A plausible mechanism involves the coordination of the palladium catalyst to the nitrogen of the pyridine or the exocyclic amine, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with an electrophilic halogen source (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS)) in an oxidative addition step. The final step is reductive elimination, which regenerates the palladium catalyst and yields the ortho-halogenated pyridine product.

| Catalyst System | Substrate Type | Halogen Source | Key Features |

| Pd(OAc)₂ / Additive | Arylnitriles | I₂, Br₂, CuCl₂ | Cyano-directed ortho-halogenation. organic-chemistry.org |

| Pd(OAc)₂ / TFA | Phenylalanine Derivatives | NIS, NBS, NCS | Primary amine-directed ortho-halogenation. nih.gov |

| Palladium-Xantphos | Polyhalopyridines | - | Used for selective amination, a related transformation. chemrxiv.org |

Base-promoted reactions provide an alternative to transition-metal catalysis, often offering advantages in terms of cost and reduced metal contamination in the final product. These methods have been successfully applied to both the amination and halogenation of pyridine rings.

An environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines uses a base, such as sodium tert-butoxide (NaOtBu), in water. nih.govacs.org This protocol avoids precious metal catalysts and can be performed on a large scale, yielding halogenated 2-aminopyridine derivatives in moderate to excellent yields. nih.govacs.org While this method focuses on introducing the amine group, the principles of base-promoted nucleophilic aromatic substitution (SNAr) are fundamental to functionalizing the pyridine ring.

For halogenation, base-assisted strategies can enhance the reactivity and selectivity of the process. One innovative approach involves the use of designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this method, a pyridine reacts with a phosphine and an activating agent to form a phosphonium (B103445) salt at the 4-position. This activation step makes the pyridine ring susceptible to nucleophilic attack. A subsequent reaction with a halide nucleophile, often in the presence of a base, displaces the phosphonium group to yield a 4-halopyridine. chemrxiv.org The choice of base can be critical in directing the regioselectivity of the initial functionalization. nih.gov

| Reagent/System | Reaction Type | Substrate | Key Findings |

| NaOtBu / H₂O | Amination | Polyhalogenated Pyridines | Environmentally benign, metal-free selective amination at the 2-position. nih.govacs.org |

| Phosphine / Base | Halogenation | Pyridines | Forms a phosphonium salt intermediate, which is then displaced by a halide. nih.govchemrxiv.org |

| KOH | Amination | Aryl Halides | Potassium hydroxide-promoted amination, though often requiring excess amine as solvent. nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. acs.org This technology has been widely applied to the synthesis of heterocyclic compounds, including pyridines.

One notable application is in the Bohlmann-Rahtz pyridine synthesis, where microwave irradiation enables a one-pot reaction between an ethyl β-aminocrotonate and an alkynone to produce highly substituted pyridines. organic-chemistry.org This method, conducted at 170°C, drastically reduces reaction times to 10-20 minutes and provides superior yields compared to conventional heating. organic-chemistry.org The efficiency of these reactions can be further enhanced in polar solvents or with the addition of catalysts. organic-chemistry.org

Microwave assistance has also been effectively used for the N-allylation of (het)aryl aminoamides, which are precursors for synthesizing various nitrogen-containing heterocycles like pyridines through a subsequent ring-closing metathesis (RCM) reaction. acs.org Furthermore, microwave heating has been employed in the synthesis of pyrrolylpyridines, which are evaluated for their biological activities. nih.gov The development of novel catalytic systems, such as those using manganese (II) and cobalt (II) with specific ligands, under microwave conditions facilitates the synthesis of pyridines via alcohol dehydrogenation, showcasing the versatility of this technique. eurekaselect.com

| Method | Precursors | Key Advantages |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | One-pot, rapid (10-20 min), high yields, regioselective. organic-chemistry.org |

| N-Allylation-RCM | (Het)aryl aminoamides, Allyl bromide | Efficient synthesis of RCM substrates, good yields. acs.org |

| Alcohol Dehydrogenation | Alcohols, Amines | Utilizes novel Mn(II) and Co(II) catalysts. eurekaselect.com |

| Multi-component reactions | Various simple starting materials | Efficient one-pot synthesis of annulated pyridines. |

Reactivity and Transformational Chemistry of 3,5 Dibromo 4 Iodopyridin 2 Amine

Cross-Coupling Reaction Chemistry

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds, and polyhalogenated pyridines are valuable building blocks in this context. The electronic properties of the pyridine (B92270) ring, characterized by its π-deficient nature, influence the reactivity of the halogen substituents. The electronegative nitrogen atom withdraws electron density, particularly from the C2 and C4 positions, making them more susceptible to oxidative addition in palladium-catalyzed coupling reactions. nih.gov The inherent differences in the bond dissociation energies of carbon-halogen bonds (C-I < C-Br < C-Cl) provide a basis for selective transformations. illinois.edu

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming C(sp²)–C(sp²) bonds. libretexts.org For a substrate like 3,5-Dibromo-4-iodopyridin-2-amine, the primary challenge and opportunity lie in achieving site-selective arylation at one of the three halogen positions.

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. illinois.edu This principle is the cornerstone for achieving selective arylation of this compound. The carbon-iodine bond at the C4 position is significantly weaker and more reactive towards oxidative addition to a Pd(0) catalyst compared to the carbon-bromine bonds at the C3 and C5 positions.

This differential reactivity allows for the selective replacement of the iodine atom with an aryl group under carefully controlled reaction conditions, leaving the bromine atoms intact for subsequent functionalization. By using a stoichiometric amount of the boronic acid and a suitable palladium catalyst, the mono-arylated product can be isolated in good yield.

Table 1: Representative Data for Selective Suzuki-Miyaura Arylation at the C4-Iodo Position This table presents illustrative data based on typical outcomes for selective Suzuki-Miyaura reactions on polyhalogenated pyridines.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 2-Amino-3,5-dibromo-4-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 2-Amino-3,5-dibromo-4-(4-methoxyphenyl)pyridine | 88 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 80 | 14 | 2-Amino-3,5-dibromo-4-(3-tolyl)pyridine | 82 |

Further arylation at the bromine positions can be achieved by subjecting the mono-arylated product to more forcing reaction conditions, such as higher temperatures or a more active catalyst system, with additional equivalents of a second boronic acid. The relative reactivity of the two C-Br bonds at the C3 and C5 positions is often similar, which can lead to mixtures of di- and tri-arylated products.

The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in controlling the chemoselectivity of Suzuki-Miyaura reactions. researchgate.net For selective mono-arylation at the iodine position, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective under mild conditions. mdpi.com

For the subsequent, more challenging, coupling at the bromine positions, more sophisticated ligand systems are generally required. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition at the C-Br bonds and prevent catalyst deactivation. For instance, biarylphosphines have been shown to be effective for the coupling of less reactive aryl bromides and chlorides. nih.gov In some systems, the use of N-heterocyclic carbene (NHC) ligands can also promote coupling at less reactive sites. nih.gov The optimization of the base and solvent system is also critical for achieving high yields and selectivity. mdpi.com

Table 2: Ligand and Catalyst Effects on Suzuki-Miyaura Coupling This table illustrates how different catalyst systems can be used to target different halogen sites on a model polyhalogenated pyridine.

| Halogen Target | Catalyst System | Ligand Type | Typical Conditions | Outcome |

| C-I | Pd(PPh₃)₄ | Simple phosphine | Mild base, 70-90 °C | Selective mono-arylation |

| C-Br | Pd(OAc)₂ / SPhos | Bulky biarylphosphine | Stronger base, >100 °C | Di- or tri-arylation |

| C-Br | PdCl₂(IMes)₂ | NHC | Strong base, high temp. | Di- or tri-arylation |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool in organic synthesis. wikipedia.org For polyhalogenated pyridines, the site of the reaction is influenced by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This inherent reactivity difference allows for selective functionalization.

In the context of this compound, the C-I bond at the 4-position is the most likely site for initial cross-coupling. This regioselectivity is a known trend in the Negishi coupling of polyhalogenated heterocycles. orgsyn.org While specific examples detailing the Negishi coupling of this compound are not extensively documented in peer-reviewed literature, the general mechanism involves the oxidative addition of the palladium catalyst to the most reactive C-I bond, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to form the C-C coupled product. The reaction tolerates a wide variety of functional groups, making it suitable for the synthesis of complex molecules. orgsyn.orgnih.gov

Table 1: Illustrative Negishi Cross-Coupling on a Related Pyridine Scaffold (Note: Data below is based on general principles and reactivity of related compounds, as specific examples for this compound are not available in the cited literature.)

| Coupling Partner | Catalyst/Ligand | Product Structure (Predicted) |

| R-ZnCl | Pd(PPh₃)₄ | 3,5-Dibromo-4-R-pyridin-2-amine |

Heck Coupling and Stille Coupling Reaction Pathways

The Heck and Stille reactions are also cornerstone palladium-catalyzed cross-coupling methods for C-C bond formation. youtube.comyoutube.com The Heck reaction couples an organic halide with an alkene, while the Stille reaction utilizes an organostannane (organotin) reagent. youtube.comyoutube.com

Similar to the Negishi reaction, selectivity in these couplings on polyhalogenated substrates is governed by the differential reactivity of the halogens. The reaction rate for the organic halide partner typically follows the trend I > Br > Cl. youtube.com Therefore, for this compound, both Heck and Stille couplings are expected to occur selectively at the C-4 iodo-substituted position.

In a potential Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst and a base to yield a 4-alkenyl-3,5-dibromopyridin-2-amine. youtube.com For a Stille coupling, reaction with an organostannane reagent (R-SnBu₃) would furnish the corresponding 4-substituted (e.g., aryl, vinyl) product. nih.gov The use of different palladium catalysts and phosphine ligands can be crucial for optimizing these transformations. nih.gov

Mechanistic Studies of Transition Metal-Catalyzed Couplings

The mechanisms for Negishi, Heck, and Stille couplings are well-established and proceed via a catalytic cycle involving a palladium(0) species.

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst into the most labile carbon-halogen bond (C-I in this case) to form a Pd(II) intermediate. youtube.com

Transmetalation (Negishi/Stille) or Migratory Insertion (Heck) :

In the Negishi and Stille reactions, a transmetalation step occurs where the organic group from the organozinc or organostannane reagent is transferred to the palladium center, displacing the halide. wikipedia.orgyoutube.com

In the Heck reaction, the alkene coordinates to the Pd(II) complex, followed by migratory insertion of the pyridine ring onto the alkene. youtube.com

Reductive Elimination (Negishi/Stille) or β-Hydride Elimination (Heck) :

For Negishi and Stille , the final step is reductive elimination, where the two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

For the Heck reaction, a β-hydride elimination occurs from the more substituted carbon, followed by reductive elimination of H-X (which is neutralized by the base) to give the final product and regenerate the Pd(0) catalyst. youtube.com

For polyhalogenated systems like this compound, the initial oxidative addition step dictates the regiochemical outcome, strongly favoring the weaker C-I bond. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions which are ortho and para to the ring nitrogen. youtube.comyoutube.com The presence of a good leaving group, like a halogen, at these positions facilitates the reaction.

Amination Reactions with Various Amine Sources

In SNAr amination, a nucleophilic amine displaces a halide on the aromatic ring. For this compound, the substitution is most likely to occur at the C4-position, which is activated by the ring nitrogen and bears a good leaving group (iodide). The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate which is resonance-stabilized by the pyridine nitrogen. youtube.comwashington.edu Various amine sources, from simple primary and secondary amines to more complex structures, can be used as nucleophiles. washington.edu

Table 2: Potential Amination Reactions of this compound (Note: Data below is hypothetical, based on general SNAr principles on related halopyridines.)

| Amine Nucleophile | Solvent | Product Structure (Predicted) |

| Piperidine | DMSO | 3,5-Dibromo-4-(piperidin-1-yl)pyridin-2-amine |

| Morpholine | NMP | 4-(3,5-Dibromo-2-aminopyridin-4-yl)morpholine |

| Benzylamine | DMF | N-Benzyl-3,5-dibromo-2-aminopyridin-4-amine |

Thiolation and Other Heteroatom Substitutions

The SNAr pathway is not limited to amines; other heteroatom nucleophiles can also be employed. Thiolation, using thiolates (RS⁻) as nucleophiles, is a common method for forming aryl thioethers. nih.gov The reaction of this compound with a thiol in the presence of a base (like K₂CO₃) would be expected to yield the corresponding 4-thioether derivative, again via selective displacement of the iodide at the C4 position. nih.gov Similarly, alkoxides (RO⁻) can be used to introduce ether functionalities. The general reactivity trend for leaving groups in SNAr reactions on pyridines is I > Br > Cl, reinforcing the selectivity for substitution at the C4-position. youtube.com

Regioselective Functionalization Studies

Regioselectivity is the paramount consideration in the chemistry of polyhalogenated heterocycles. For this compound, the reactivity of the three halogen atoms is distinct, enabling controlled, stepwise functionalization.

Cross-Coupling Selectivity : As established, transition metal-catalyzed cross-coupling reactions (Negishi, Heck, Stille) will preferentially occur at the most reactive C-I bond at the C4 position. orgsyn.orgnih.gov This allows for the introduction of a carbon-based substituent at C4 while leaving the two bromine atoms available for subsequent, potentially different, coupling reactions under more forcing conditions.

SNAr Selectivity : Nucleophilic aromatic substitution is also highly regioselective. The C4 position is electronically activated by the ring nitrogen, and iodine is the best leaving group among the halogens present. youtube.com Therefore, reactions with nucleophiles like amines and thiols will selectively functionalize the C4 position. nih.gov The C2 position is also activated, but the presence of the amino group (-NH₂) may modulate its reactivity. The C3 and C5 positions, being meta to the nitrogen, are significantly less reactive towards SNAr. nih.gov

This predictable, stepwise reactivity makes this compound a valuable building block for the synthesis of tetra-substituted pyridines with precise control over the substitution pattern. For example, an initial SNAr reaction at C4 could be followed by a Suzuki or Sonogashira coupling at one or both of the bromine atoms. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom and the three halogen substituents. However, the amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given that the positions ortho (3 and 5) and para (4) to the amino group are already substituted, the potential for further electrophilic substitution on the ring is significantly influenced by the existing substituents.

Potential for Further Halogenation (e.g., Chlorination)

Further halogenation of this compound, for instance with chlorine, would likely be challenging due to the already high degree of halogenation and the resulting steric hindrance. While the amino group activates the ring, the deactivating effect of the three existing halogens may inhibit further substitution. libretexts.org However, under forcing conditions, substitution at the less sterically hindered 6-position could potentially occur. The regioselectivity would be governed by a combination of the directing effects of the amino group and the existing halogens.

It is worth noting that the synthesis of related polyhalogenated pyridines often involves direct halogenation of a less substituted precursor. For example, the bromination of 2-aminopyridine (B139424) can lead to the formation of 2-amino-3,5-dibromopyridine (B40352). orgsyn.orgijssst.info This suggests that controlling the stoichiometry of the halogenating agent is crucial to avoid over-halogenation. ijssst.info

Nitration and Sulfonation Pathways

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitration of aminopyridines can be complex. For instance, the nitration of 2-aminopyridine can yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter often being the major product. orgsyn.orgsapub.org In some cases, nitration can occur on the amino group itself to form a nitraminopyridine, which can then rearrange to the ring-nitrated products under acidic conditions. sapub.org

For this compound, direct nitration on the ring would face significant electronic deactivation from the halogens. The most likely position for substitution, if it were to occur, would be the 6-position, influenced by the ortho-directing amino group.

Sulfonation of small molecules is often achieved using sulfur trioxide complexes. nih.gov Similar to nitration, the sulfonation of this compound would be expected to be difficult due to the deactivated nature of the pyridine ring.

Metalation and Lithiation Studies

This approach is valuable for introducing a variety of substituents onto the pyridine ring. The resulting lithiated species can react with a range of electrophiles.

Derivatization at the Amino Group

The amino group at the 2-position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

The primary amino group can be readily acylated or sulfonylated. Acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction would convert the amino group into an amide functionality.

Sulfonylation, the reaction with a sulfonyl chloride, would yield a sulfonamide. These reactions are important for modifying the electronic properties of the molecule and for introducing new functional groups.

A plausible reaction scheme for the acylation of this compound is shown below:

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(3,5-Dibromo-4-iodopyridin-2-yl)acetamide |

Alkylation and Arylation Processes

The amino group can also undergo alkylation and arylation reactions. N-alkylation can be achieved with alkyl halides, although over-alkylation to form the tertiary amine is a potential side reaction.

Palladium-catalyzed cross-coupling reactions are powerful methods for N-arylation. For example, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. While typically used to form C-N bonds with an aryl halide, related methodologies could potentially be adapted for the arylation of the amino group of this compound. More directly, palladium-catalyzed C-H arylation has been demonstrated on related aminopyrimidine indole (B1671886) derivatives. sioc-journal.cn Furthermore, meta-selective C-H arylation has been achieved on nosyl-protected benzylamines. nih.gov

Table 2: Potential Derivatization Reactions at the Amino Group

| Reaction Type | Reagent Type | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chloride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Arylation | Aryl halide (with catalyst) | Diaryl Amine |

Cyclization Reactions involving the Amine Moiety

The synthetic utility of the 2-aminopyridine scaffold is significantly enhanced by the ability of the exocyclic amino group and the endocyclic nitrogen to participate in cyclization reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for the construction of novel molecular architectures with diverse biological activities. While specific cyclization reactions starting directly from this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other substituted 2-aminopyridines. The presence of three electron-withdrawing halogen atoms on the pyridine ring is expected to decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, potentially requiring more forcing reaction conditions compared to unsubstituted 2-aminopyridine.

Commonly, 2-aminopyridines serve as precursors for the synthesis of bicyclic heterocycles such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These transformations typically involve the reaction of the 2-aminopyridine with bifunctional electrophiles.

One of the most prevalent methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core is the condensation of a 2-aminopyridine with an α-haloketone, a reaction first reported by Tschitschibabin. The generally accepted mechanism involves the initial nucleophilic attack of the more nucleophilic endocyclic pyridine nitrogen onto the α-carbon of the haloketone, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization through the reaction of the exocyclic amino group with the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine system. acs.orgorganic-chemistry.orgrsc.orgrsc.org A variety of catalysts, including copper salts, can be employed to facilitate this transformation, and catalyst-free methods under thermal conditions have also been developed. acs.orgnih.gov For a heavily halogenated substrate like this compound, the reaction with an α-haloketone would be expected to proceed, albeit potentially at a slower rate, to yield a highly substituted 6,8-dibromo-7-iodoimidazo[1,2-a]pyridine.

Another important class of cyclization reactions involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrido[1,2-a]pyrimidinium salts. beilstein-journals.org These reactions typically proceed at room temperature and can be influenced by steric factors on both reaction partners. The intermediates in these reactions are generally considered to be 2-(2-acylvinylamino)pyridines. beilstein-journals.org Furthermore, the reaction of 2-aminopyridines with Michael acceptors, such as α,β-unsaturated esters, can lead to the formation of pyrido[1,2-a]pyrimidin-2-ones through a domino sequence of aza-Michael addition, elimination, and intramolecular cyclization. researchgate.net

The following table provides a representative example of a cyclization reaction involving a di-halogenated 2-aminopyridine, illustrating the general conditions and types of products that can be expected from the cyclization of this compound.

Table 1: Representative Cyclization Reaction of a Halogenated 2-Aminopyridine

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 2-Amino-3,5-dibromopyridine | 2-Bromoacetophenone | DMF, K₂CO₃ | 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine | Good to Excellent | acs.orgorgsyn.org |

| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid, tert-Butyl isocyanide | Sc(OTf)₃, MeOH/DCM | 2-(tert-Butyl)-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivative | Not specified | beilstein-journals.org |

These examples underscore the versatility of the 2-aminopyridine core in constructing complex heterocyclic systems. The application of these established synthetic protocols to this compound would provide access to a novel class of polyhalogenated fused pyridines, which could be valuable as intermediates in materials science and pharmaceutical research.

Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 3,5 Dibromo 4 Iodopyridin 2 Amine

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in a crystalline solid. For 3,5-Dibromo-4-iodopyridin-2-amine, both single crystal and powder X-ray diffraction methods provide complementary information regarding its solid-state structure and bulk purity.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures, such as 3,5-dibromopyridin-2-amine, provides a valuable framework for predicting its crystallographic characteristics. researchgate.netresearchgate.net

A hypothetical single crystal X-ray diffraction experiment on this compound would yield its fundamental crystallographic parameters. These include the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system. For comparison, the related compound 3,5-dibromopyridin-2-amine crystallizes in the monoclinic system with the space group P2(1)/n. researchgate.net It is plausible that the introduction of a bulky iodine atom at the 4-position could lead to significant changes in the unit cell parameters and potentially a different space group, depending on the resulting molecular packing.

Table 1: Crystallographic Data for the Related Compound 3,5-dibromopyridin-2-amine

| Parameter | Value researchgate.net |

|---|---|

| Formula | C₅H₄Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 6.07(1) |

| b (Å) | 10.53(2) |

| c (Å) | 11.89(2) |

| β (°) | 104.49(3) |

| Volume (ų) | 736.0 |

This table presents data for a related compound and is for comparative purposes only.

The solid-state architecture of this compound would be significantly influenced by a variety of non-covalent interactions. The amino group is a prime candidate for forming intermolecular hydrogen bonds, likely with the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule, a common motif in aminopyridine structures. researchgate.nettubitak.gov.tr

Furthermore, the presence of three halogen atoms (two bromine and one iodine) introduces the possibility of halogen bonding. These interactions, where a halogen atom acts as an electrophilic species, could play a crucial role in the crystal packing. The iodine atom, being the most polarizable, would be the most likely participant in significant halogen bonds. Additionally, π-π stacking interactions between the aromatic pyridine rings could further stabilize the crystal lattice. In the structure of 3,5-dibromopyridin-2-amine, molecules form dimers through N–H···N hydrogen bonds. researchgate.net A similar arrangement, potentially augmented by halogen-based interactions, would be expected for this compound.

The pyridine ring itself is rigid and planar. The primary conformational feature of interest in this compound would be the planarity of the exocyclic amino group with respect to the aromatic ring. In related structures, the molecule is often nearly planar. researchgate.net The steric hindrance introduced by the flanking bromine atom and the iodine atom could influence the precise orientation of the amine group's hydrogen atoms.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the phase purity of a bulk crystalline sample. A PXRD pattern for a synthesized batch of this compound would consist of a series of peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline phase. While specific experimental PXRD data for this compound is not available, a theoretical pattern could be calculated from single-crystal X-ray data. This calculated pattern would be an essential reference for quality control, ensuring that the bulk material consists of a single, desired crystalline form and is free from amorphous content or polymorphic impurities. The positions and relative intensities of the diffraction peaks are unique to the compound's crystal structure. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are sensitive to the molecule's structure, bonding, and intermolecular interactions.

While specific, fully assigned FT-IR and Raman spectra for this compound are not published, the expected spectral features can be inferred from the analysis of related aminopyridine and halogenated pyridine compounds. nih.govbas.bg

Key vibrational modes would include:

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact positions would be sensitive to the extent of hydrogen bonding in the solid state.

Pyridine Ring Vibrations: Characteristic C-H and C-N stretching, as well as ring breathing modes, would be observed in the fingerprint region (below 1600 cm⁻¹).

C-X (Halogen) Vibrations: The C-I and C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹. These modes are often weak in IR but can be more prominent in Raman spectra.

A comparative analysis of the vibrational spectra of this compound with its precursors and related compounds would allow for a detailed assignment of its characteristic vibrational bands, providing further confirmation of its molecular structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its various structural components.

Based on studies of analogous compounds like 2-amino-3,5-dibromopyridine (B40352), specific vibrational modes can be predicted. bas.bg The presence of the primary amine (-NH2) group would be indicated by symmetric and asymmetric stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. The N-H bending vibrations are expected around 1650-1580 cm⁻¹. tsijournals.com

The pyridine ring itself will display a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring are anticipated in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring, with heavy bromine and iodine atoms, will influence the positions and intensities of these bands. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹, while the C-I stretching vibration is expected at an even lower wavenumber, often below 500 cm⁻¹.

A structural and spectroscopic analysis of 2-amino-3,5-dibromopyridine revealed the formation of dimers through NH…N hydrogen bonding in the solid state, which can lead to effects such as Fermi-resonance splitting of the νs(NH2) band in the IR spectrum. bas.bg Similar intermolecular interactions could be anticipated for this compound, influencing its solid-state FTIR spectrum.

Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3500-3300 | Asymmetric & Symmetric Stretching |

| N-H (amine) | 1650-1580 | Bending (Scissoring) |

| C=N (pyridine) | 1600-1450 | Stretching |

| C=C (pyridine) | 1450-1400 | Stretching |

| C-N (aromatic) | 1350-1250 | Stretching |

| C-Br | 600-500 | Stretching |

| C-I | <500 | Stretching |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and the carbon-halogen bonds.

The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-Br and C-I bonds, being highly polarizable, should also give rise to distinct and potentially intense Raman signals at low frequencies. The analysis of the Raman spectrum of the related 2-amino-3,5-dibromopyridine can provide a basis for assigning the vibrational modes of the target compound. nih.gov Due to the heavy atom effect of bromine and iodine, the vibrational frequencies associated with these bonds will be low.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide valuable information about the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the pyridine core and its substituents. The pyridine ring exhibits π → π* and n → π* transitions. The amino group, being an auxochrome, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The halogen substituents (Br and I) will also affect the electronic spectrum. Their electron-withdrawing inductive effects and electron-donating mesomeric effects, along with the heavy-atom effect, can lead to further shifts in the absorption bands. A study on 2-amino-3,5-dibromopyridine reported a broad absorption band at 255 nm in acetonitrile (B52724). bas.bg It is anticipated that the introduction of an iodine atom at the 4-position in this compound would result in a further red shift of the absorption maximum due to the increased conjugation and polarizability.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Acetonitrile | >255 | π → π |

| Ethanol | >255 | π → π |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. The fluorescence properties of pyridine derivatives are highly dependent on their substitution pattern. nih.gov Aminopyridines can exhibit fluorescence, and the quantum yield is influenced by the nature and position of other substituents. nih.gov

The presence of heavy atoms like bromine and iodine in this compound is expected to have a significant impact on its fluorescence properties. The heavy-atom effect is known to enhance intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. Therefore, it is plausible that this compound may exhibit weak fluorescence or be non-fluorescent in solution at room temperature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass of the molecular ion of this compound (C5H3Br2IN2) can be determined with high accuracy.

The presence of bromine and iodine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion region of the mass spectrum for this compound will exhibit a distinctive pattern of peaks due to the different combinations of bromine isotopes. The fragmentation of halogenated pyridines in the mass spectrometer often involves the loss of halogen atoms and cleavage of the pyridine ring. nih.govrsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₅H₃⁷⁹Br₂¹²⁷IN₂ | 375.7898 |

| [M+2]⁺ | C₅H₃⁷⁹Br⁸¹Br¹²⁷IN₂ | 377.7877 |

| [M+4]⁺ | C₅H₃⁸¹Br₂¹²⁷IN₂ | 379.7857 |

Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and deducing the structural features of this compound. The molecular formula of this compound is C₅H₃Br₂IN₂, which corresponds to a theoretical molecular weight of approximately 423.81 g/mol . vulcanchem.com In mass spectrometry, the molecule is expected to produce a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the pyridine ring. The key features to anticipate are a singlet for the remaining proton on the pyridine ring and a broad singlet for the amine (-NH₂) protons. The exact chemical shift of the aromatic proton is influenced by the electron-withdrawing effects of the three halogen substituents. For comparison, in 3,5-dibromo-2-pyridylamine, the two aromatic protons appear as distinct signals. chemicalbook.com The addition of an iodine atom at the 4-position would further influence the electronic environment and thus the chemical shift of the remaining proton. The amine protons' signal is typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly influenced by the directly attached and neighboring substituents. The carbon attached to the amino group (C2) will appear at a different chemical shift compared to the carbons bonded to the halogens (C3, C4, C5) and the remaining carbon (C6). The carbons bearing bromine and iodine atoms will be shifted downfield due to the electronegativity and heavy atom effect of the halogens. For instance, in 4-iodopyridine, the carbon atoms show distinct chemical shifts that can be used as a reference point. spectrabase.com Similarly, the spectrum of 2-aminopyridine (B139424) provides reference values for the effect of the amino group on the pyridine ring carbons. chemicalbook.com By comparing the expected shifts based on substituent effects from related compounds, the signals in the ¹³C NMR spectrum of this compound can be assigned to their respective carbon atoms. libretexts.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. youtube.com In the case of this compound, with only one aromatic proton, no proton-proton couplings on the ring would be observed. However, it could potentially show a correlation between the amine protons and the aromatic proton if there is any long-range coupling, although this is often weak and not observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. researchgate.net This would definitively link the single aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. science.gov The single aromatic proton would show correlations to the adjacent carbons (C5 and the carbon at position 1), and the amine protons would show correlations to the C2 and C3 carbons. These correlations are vital for confirming the substitution pattern on the pyridine ring. researchgate.net

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its solid form, which can be crystalline or amorphous. nih.gov This technique is particularly useful for studying quadrupolar nuclei like chlorine, bromine, and iodine. wiley.comresearchgate.netresearchgate.net The NMR parameters in the solid state, such as chemical shifts and quadrupolar coupling constants, are sensitive to the local structure, including the effects of halogen bonding. nih.gov For halogenated compounds, ssNMR can offer advantages over solution studies by avoiding solvent interactions and allowing for the measurement of complete NMR interaction tensors. nih.gov Specifically, ¹²⁷I ssNMR could provide insights into the electronic environment around the iodine atom, which can be influenced by intermolecular interactions like halogen bonding in the crystal lattice. nih.gov

Other Advanced Spectroscopic Methods

Other advanced spectroscopic techniques can further characterize this compound. researchgate.netInfrared (IR) Spectroscopy would show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and vibrations associated with the substituted pyridine ring. Raman Spectroscopy can provide complementary vibrational information, particularly for the C-Br and C-I bonds. Electron Energy-Loss Spectroscopy (EELS) , often coupled with transmission electron microscopy, could provide elemental and chemical information at a high spatial resolution, although it is less commonly used for small molecule characterization compared to other spectroscopic methods. arxiv.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. mtoz-biolabs.com While this compound in its ground state is a diamagnetic molecule (all electrons are paired) and thus ESR-inactive, its paramagnetic form, such as a radical cation, could be generated through oxidation or gamma irradiation and studied by this method. nih.govmit.edu The analysis of the ESR spectrum of the this compound radical would provide invaluable information about its electronic structure.

The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. mit.edu The interaction of the electron's spin with the applied magnetic field splits the spin energy levels. The precise magnetic field and frequency at which absorption occurs are characterized by the g-factor, which is a sensitive indicator of the radical's electronic environment. nih.gov

Furthermore, the unpaired electron can interact with nearby magnetic nuclei (those with a non-zero nuclear spin), such as ¹⁴N (I=1), ¹H (I=1/2), and potentially with the bromine (⁷⁹Br, ⁸¹Br, I=3/2) and iodine (¹²⁷I, I=5/2) isotopes. This interaction, known as hyperfine coupling, splits the ESR signal into a multiplet pattern. The number and spacing of these lines, defined by the hyperfine coupling constant (A), reveal the number and type of interacting nuclei and the distribution of the unpaired electron's spin density across the molecule. nih.gov

For the radical of this compound, one would expect to observe hyperfine coupling primarily with the nitrogen atom of the pyridine ring and the nitrogen of the amino group, as well as with the protons of the amino group. The coupling to the halogen nuclei might also be resolved under specific conditions, providing further detail on the spin delocalization.

Although no specific experimental ESR data for the this compound radical is currently available in the literature, a hypothetical set of parameters that could be expected from such an analysis is presented in Table 1 for illustrative purposes. These parameters are based on values typically observed for nitrogen-containing heterocyclic radicals. nih.gov

Table 1: Hypothetical ESR Spectral Parameters for the this compound Radical Cation

| Parameter | Hypothetical Value | Information Gleaned |

| g-factor | ~2.0045 | Indicates a nitrogen-centered radical with some orbital angular momentum contribution from heavy atoms (Br, I). |

| A(¹⁴N_pyridine) | 28.5 MHz (10.2 G) | Hyperfine coupling constant for the pyridine ring nitrogen; indicates significant spin density on this atom. |

| A(¹⁴N_amino) | 14.0 MHz (5.0 G) | Hyperfine coupling constant for the exocyclic amino nitrogen; indicates delocalization of the unpaired electron onto the amino group. |

| A(¹H_amino) | 8.4 MHz (3.0 G) | Hyperfine coupling constant for the two equivalent protons of the amino group. |

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Chiral Derivatives

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are chiroptical spectroscopic techniques that are indispensable for the stereochemical analysis of chiral molecules. libretexts.orgacs.org CD measures the differential absorption of left and right circularly polarized light, while CPL measures the differential emission of left and right circularly polarized light from luminescent chiral samples. libretexts.orgacs.org

The parent molecule, this compound, is achiral and therefore does not exhibit a CD or CPL signal. To utilize these powerful analytical methods, chiral derivatives of the compound would need to be synthesized. Chirality could be introduced by, for example, attaching a chiral substituent to the amino group or by forming a complex with a chiral auxiliary. While the synthesis of such specific derivatives has not been reported, studies on other chiral pyridine systems demonstrate the utility of these techniques. researchgate.netnih.govacs.org

Circular Dichroism (CD) Spectroscopy

Should a chiral derivative of this compound be prepared, CD spectroscopy would be an essential tool for confirming its enantiomeric purity and determining its absolute configuration, often by comparing experimental spectra with those predicted by theoretical calculations. nih.gov The CD spectrum, which plots the difference in absorbance (ΔA) against wavelength, provides a unique fingerprint for a chiral molecule. libretexts.org Conformational changes in the chiral derivative in response to environmental factors like solvent or temperature could also be monitored, as these changes would likely induce significant variations in the CD signal. mtoz-biolabs.com

Circularly Polarized Luminescence (CPL) Spectroscopy

If a chiral derivative of this compound were also luminescent, CPL spectroscopy would offer even deeper insights into the stereochemistry of its excited states. CPL is highly sensitive to the three-dimensional structure of the molecule in the emissive state. nih.gov The luminescence dissymmetry factor (g_lum), which is the ratio of the circularly polarized component to the total luminescence, provides a quantitative measure of the chirality of the excited state. acs.org This technique could be particularly valuable for analyzing the properties of chiral materials intended for applications in optical devices or as chiral probes. researchgate.netnih.gov

As no experimental data exists, Table 2 presents hypothetical chiroptical data for a potential chiral derivative of this compound to illustrate the type of information that could be obtained.

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Technique | Parameter | Hypothetical Value | Structural Information |

| CD Spectroscopy | Cotton Effect (λ_max) | +ΔA at 280 nm | Indicates a specific spatial arrangement (conformation/configuration) of the chromophore. |

| CD Spectroscopy | Molar Ellipticity [θ] | +15,000 deg·cm²·dmol⁻¹ | Quantifies the strength of the CD signal, related to the molecule's specific rotation. |

| CPL Spectroscopy | Emission (λ_em) | 450 nm | Wavelength of maximum luminescence. |

| CPL Spectroscopy | Luminescence Dissymmetry (g_lum) | +1.5 x 10⁻³ | Quantifies the degree of circular polarization in the emission, reflecting the chirality of the excited state. |

Computational and Theoretical Investigations of 3,5 Dibromo 4 Iodopyridin 2 Amine

Spectroscopic Property Prediction and Correlation

To fulfill the request, the scientific community would first need to conduct and publish research involving these specific computational analyses on this compound. Such a study would provide the necessary data points, including optimized coordinates, orbital energies, and vibrational frequencies, to populate the detailed structure of the requested article.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

The vibrational modes of a molecule are fundamental to its identity and provide a detailed fingerprint of its structure. Theoretical calculations, particularly using Density Functional Theory (DFT), have become a standard and reliable method for predicting the infrared (IR) and Raman spectra of molecules. nih.gov For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would be utilized to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies. nih.govnih.gov

The process involves finding the minimum energy structure of the molecule in the gas phase. Following geometry optimization, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the force constants, which in turn are used to determine the vibrational frequencies. The theoretical spectra are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods, leading to excellent agreement with experimental data. nih.gov

A complete vibrational assignment can be performed with the aid of Potential Energy Distribution (PED) analysis, which elucidates the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. dntb.gov.ua For this compound, characteristic vibrational modes would include the N-H stretching and bending vibrations of the amino group, C-N stretching, pyridine (B92270) ring breathing modes, and the C-Br and C-I stretching and bending vibrations. The calculated IR and Raman intensities help in distinguishing between different vibrational modes and in the interpretation of the experimental spectra.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | ~3500 | Medium | Low |

| N-H Symmetric Stretch | ~3400 | Medium | Low |

| C-N Stretch | ~1300 | High | Medium |

| Pyridine Ring Breathing | ~1000 | Low | High |

| C-I Stretch | ~600 | High | High |

| C-Br Stretch | ~650 | High | High |

Note: The data in this table is illustrative and represents typical ranges for the assigned vibrational modes based on computational studies of similar molecules.

Simulation of Electronic Spectra (UV-Vis)

The electronic transitions of a molecule, which occur upon absorption of ultraviolet or visible light, can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.irresearchgate.net These calculations provide information about the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic excitations.